

Application Notes and Protocols: Iralukast CysLT1 Receptor Binding Assay

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Compound of Interest

Compound Name: Iralukast

Cat. No.: B114188

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Introduction

Iralukast is a potent and selective antagonist of the Cysteinyl Leukotriene 1 (CysLT1) receptor. [1] Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators that play a crucial role in the pathophysiology of asthma and other inflammatory diseases by binding to CysLT receptors. [2] The CysLT1 receptor, a G-protein coupled receptor (GPCR), mediates bronchoconstriction and inflammatory responses upon activation.[3][4] Therefore, antagonists like **Iralukast** are valuable tools in studying CysLT1 receptor function and are of significant interest in drug development for respiratory and inflammatory disorders.

This document provides a detailed protocol for a CysLT1 receptor binding assay using **Iralukast** as the test compound. The assay is designed to determine the binding affinity of **Iralukast** and other potential antagonists to the CysLT1 receptor.

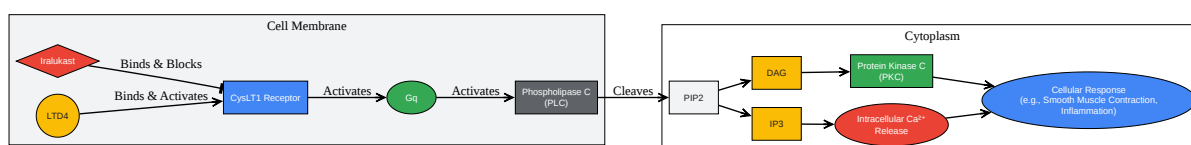
Quantitative Data Summary

The following table summarizes the binding affinity of **Iralukast** for the CysLT1 receptor.

Compound	Parameter	Value	Receptor Source	Radioligand	Reference
Iralukast	pKi	7.8	Not specified	Not specified	[1]
Iralukast	Ki	16.6 nM (±36% CV)	Not specified	[³ H]-LTD ₄	

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G-protein coupled receptor that, upon binding its endogenous ligand Leukotriene D4 (LTD₄), primarily activates the Gq alpha subunit of its coupled G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in cellular responses such as smooth muscle contraction and inflammation.



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Caption: CysLT1 Receptor Signaling Pathway.

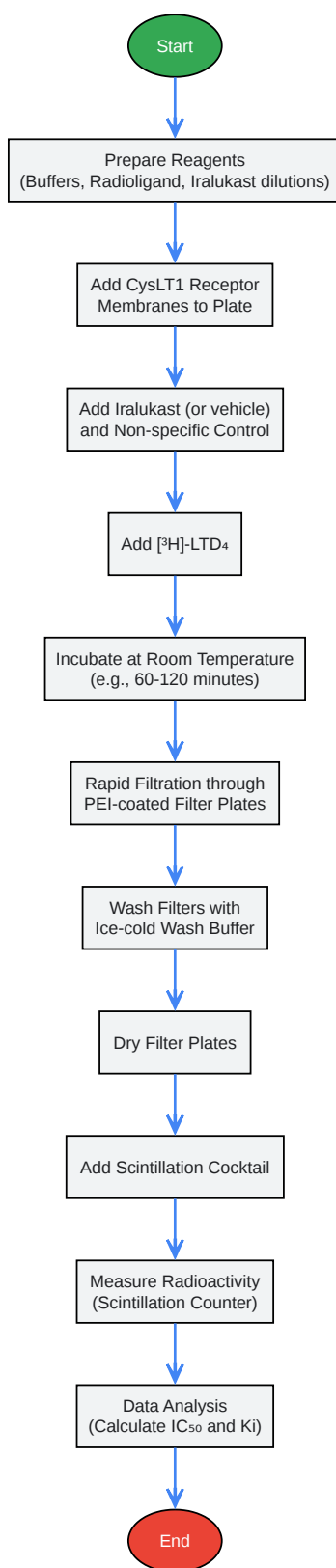
Experimental Protocol: Iralukast CysLT1 Receptor Radioligand Binding Assay

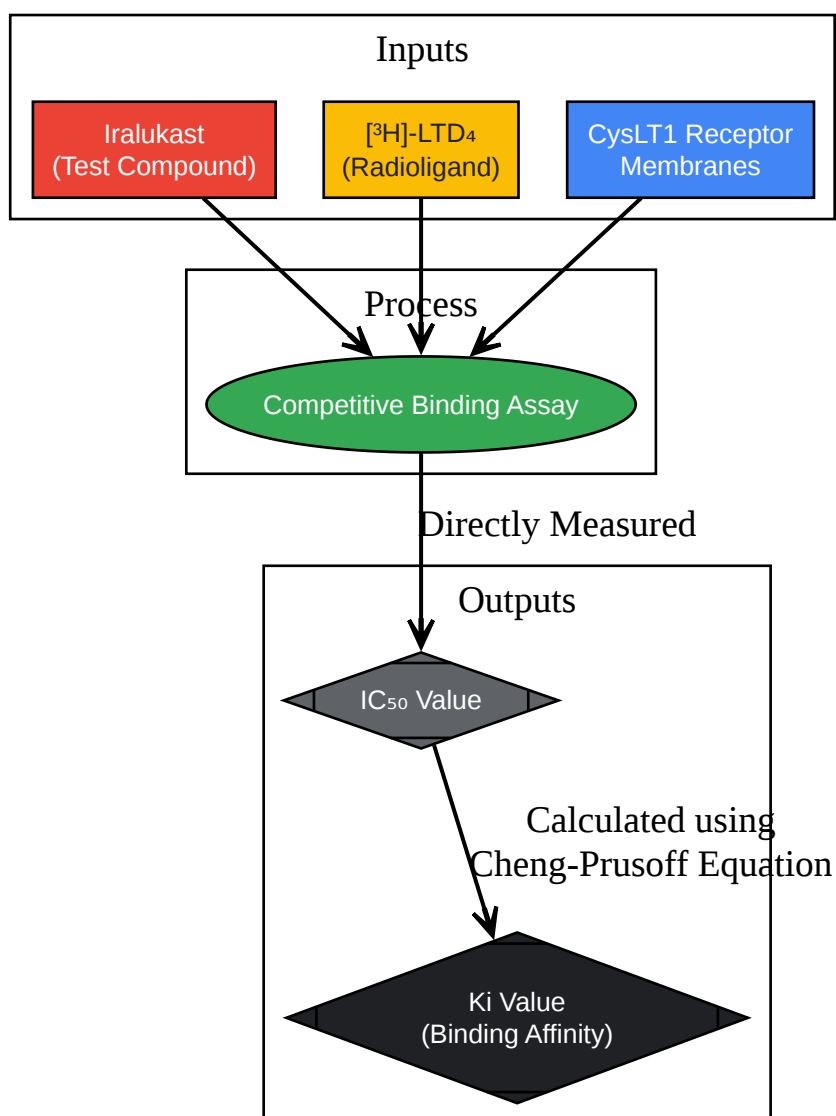
This protocol describes a competitive radioligand binding assay to determine the affinity of **Iralukast** for the human CysLT1 receptor. The assay utilizes membranes prepared from a cell line recombinantly expressing the human CysLT1 receptor and [³H]-Leukotriene D₄ ([³H]-LTD₄) as the radioligand.

Materials and Reagents:

- Membrane Preparation: Crude membrane preparations from a stable recombinant cell line expressing high levels of the human CysLT1 receptor (e.g., from Chemicon/Millipore, HTS061M).
- Radioligand: [³H]-LTD₄ (e.g., from PerkinElmer, NET-101).
- Test Compound: **Iralukast**.
- Non-specific Binding Control: A high concentration of a known CysLT1 receptor antagonist (e.g., 1 μM LTD₄ or Montelukast).
- Binding Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM CaCl₂, 25 mM MgCl₂, 10 mM Glycine, 10 mM L-Cysteine.
- Wash Buffer: 50 mM Tris-HCl (pH 7.4).
- Scintillation Cocktail.
- 96-well non-binding plates.
- 96-well filter plates (e.g., Millipore MAHF C1H) pre-coated with 0.33% polyethyleneimine (PEI).
- Plate shaker.
- Filtration manifold.
- Scintillation counter.

Experimental Workflow Diagram:





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